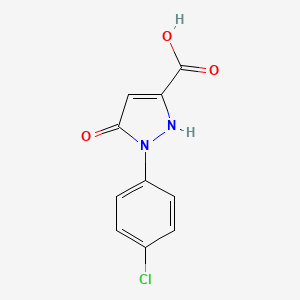

1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUDGWWRQVTVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206134-81-7 | |

| Record name | 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is similar to other pyrazole derivatives, such as 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid and 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid. its unique chlorophenyl group imparts distinct chemical and biological properties, making it a valuable compound in its own right.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Structural Features of 1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid and Analogues

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~238.63 g/mol) is lighter than analogues with bulky substituents, such as the hydroxyethyl derivative (MW: 282.68 g/mol) .

- Polarity : The 2-hydroxyethyl group in the analogue from increases hydrophilicity, while the trifluoromethyl group in the triazole derivative enhances lipophilicity .

- Acid-Base Properties : Replacing the carboxylic acid with an ethyl ester (e.g., ) reduces acidity, impacting ionization and membrane permeability .

Biologische Aktivität

1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound features a carboxylic acid functional group and a chlorophenyl substituent, which enhance its solubility and biological efficacy. The molecular formula is , with a molecular weight of approximately 232.63 g/mol .

Biological Activities

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Several studies have reported that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, with IC50 values in the micromolar range .

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory mediators. Research indicates that it can reduce levels of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), key players in inflammation .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Structural modifications have been shown to enhance these antimicrobial effects .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group and the carboxylic acid moiety are crucial for the biological activity of this compound. These structural features contribute to its lipophilicity and ability to interact with various biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Structure | Hydroxyl group enhances solubility and potential biological activity |

| 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | Structure | Methyl substitution alters lipophilicity affecting pharmacokinetics |

| 1-(naphthalen-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | Structure | Increased aromaticity may enhance binding affinity to targets |

Case Studies

- Antitumor Activity : Xia et al. synthesized a series of pyrazole derivatives, including 1-(4-chlorophenyl)-5-oxo derivatives, which displayed significant growth inhibition in A549 lung cancer cells with IC50 values as low as 49.85 µM .

- Cytotoxicity Evaluation : Fan et al. reported on derivatives that induced autophagy in NCI-H460 cells without triggering apoptosis, showcasing the potential for selective targeting of cancer pathways .

- Inflammation Studies : Research conducted by Selvam et al. demonstrated that certain pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like dexamethasone, inhibiting TNF-α production effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, a Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor has been reported for analogous pyrazole derivatives. Key steps include refluxing in toluene with acid catalysis (e.g., p-toluenesulfonic acid) to remove water via azeotropic distillation, followed by alkaline hydrolysis to yield the carboxylic acid .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX suite) is essential for determining bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- Spectroscopy : FT-IR confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹), while NMR identifies aromatic protons (δ 7.2–7.8 ppm) and pyrazole ring protons (δ 5.5–6.5 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C₁₁H₉ClN₂O₂ for derivatives) .

Q. What are the reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Derivatives with similar structures exhibit melting points between 160–255°C, influenced by substituents (e.g., chlorophenyl groups increase melting points due to enhanced crystallinity). Solubility is typically low in water but moderate in polar aprotic solvents (e.g., DMSO, acetic acid) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies. For example, studies on similar pyrazole-carboxylic acids reveal electron-withdrawing substituents (e.g., Cl) lower LUMO energy, enhancing reactivity in charge-transfer interactions .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodological Answer : X-ray data for analogs show stabilization via:

- Hydrogen bonds : Intramolecular O-H⋯O bonds between carboxylic acid groups (distance ~1.85 Å) .

- π-π interactions : Between pyrazole and chlorophenyl rings (centroid-centroid distances ~3.8–3.9 Å) .

- C-H⋯π contacts : Methyl or aromatic protons interacting with electron-rich rings (e.g., distances ~2.7 Å) .

Q. How do structural modifications impact biological activity in pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Substituent effects : Adding methyl or halogen groups at the 4-position of the phenyl ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .

- Bioisosteric replacement : Replacing the carboxylic acid with a carboxamide group improves metabolic stability while retaining enzyme inhibition (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.